Product packaging for Cerium;cobalt(Cat. No.:CAS No. 12014-47-0)

Cerium;cobalt

Cat. No.: B14732677
CAS No.: 12014-47-0
M. Wt: 257.982 g/mol
InChI Key: ZOIRGQPXIXOOTL-UHFFFAOYSA-N
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Description

Cerium (Ce) and cobalt (Co) form a class of advanced materials with unique structural and functional properties, particularly in catalysis, energy storage, and biomedical applications. Cerium-cobalt compounds often manifest as doped oxides (e.g., Co-doped CeO₂), bimetallic oxides (e.g., Co-CeO₂), or composite systems (e.g., Co-Ce-Ba catalysts). These materials leverage cerium’s redox activity (Ce³⁺/Ce⁴⁺) and cobalt’s catalytic versatility (Co²⁺/Co³⁺) to achieve synergistic effects.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CeCo2 B14732677 Cerium;cobalt CAS No. 12014-47-0

Properties

CAS No.

12014-47-0

Molecular Formula

CeCo2

Molecular Weight

257.982 g/mol

IUPAC Name

cerium;cobalt

InChI

InChI=1S/Ce.2Co

InChI Key

ZOIRGQPXIXOOTL-UHFFFAOYSA-N

Canonical SMILES

[Co].[Co].[Ce]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Cerium and cobalt compounds can be synthesized through various methods, including co-precipitation, hydrothermal synthesis, and green synthesis. For example, a cobalt-doped cerium iron oxide nanocomposite can be synthesized using an aqueous extract of Gossypium arboreum L. stalks through a green co-precipitation method . Another method involves the one-pot hydrothermal route to prepare nanocoral-like cerium-activated cobalt selenide by altering the cerium content .

Industrial Production Methods

In industrial settings, cerium and cobalt compounds are often produced through co-precipitation and subsequent calcination. For instance, unsupported cobalt catalysts promoted with cerium can be synthesized by precipitation/co-precipitation followed by calcination at 500°C . This method helps stabilize the surface of cobalt under reduction conditions and enhances the catalytic activity of the resulting compound.

Chemical Reactions Analysis

Redox Interactions Between Cerium and Cobalt

Cerium (Ce) and cobalt (Co) exhibit complex mutual redox interactions in oxide systems, particularly in bimetallic or hybrid catalysts. In core-shell CoO/CeO₂ structures, Ce inhibits further reduction of CoO to metallic Co under reducing conditions, stabilizing Co in higher oxidation states (Co³⁺) . This interaction is critical for maintaining catalytic activity in acidic environments, where Co dissolution is mitigated by Ir-Co bonds in Ir cluster@CoO/CeO₂ systems .

Valence State Modulation

  • Co 2+/Co³⁺ Ratios : In Ir cluster@CoO/CeO₂, the Co²⁺:Co³⁺ ratio decreases from 0.92:1 (CoO-only) to 0.86:1 (CeO₂-coupled), indicating Ce-mediated oxidation of Co species .

  • Ce⁴⁺/Ce³⁺ Dynamics : Ce⁴⁺ reduction to Ce³⁺ occurs via electron transfer from Co²⁺, creating oxygen vacancies. In Ce-La-Co ternary oxides, Co²⁺ → Co³⁺ conversion increases Ce³⁺ content, enhancing oxygen vacancy density .

Structural Synergy in Oxide Systems

The combination of Ce and Co in oxide matrices leads to structural and electronic synergies:

  • Phase Transitions : Under reducing atmospheres, CeO₂ stabilizes CoO by preventing its reduction to metallic Co, as observed in Ir cluster@CoO/CeO₂ catalysts .

  • Electronic Redistribution : XPS data reveal a 0.47 eV positive shift in Co 2p binding energy when CeO₂ is present, indicating electron transfer from Co to Ce . Ce 3d peaks also shift, reflecting strong Ce-Co electronic interactions .

  • Oxygen Vacancy Generation : EPR spectra show higher oxygen vacancy concentrations in Ce-containing systems (e.g., Ir cluster@CoO/CeO₂ vs. CeO₂ alone), driven by Ce⁴⁺ → Ce³⁺ reduction .

CO₂ Methanation

  • Activity Trends : Co-Ce bimetallic oxides exhibit pressure-dependent activity, with cobalt carbide species potentially acting as active sites. Reaction rates follow Langmuir-Hinshelwood-Hougen-Watson kinetics .

  • Recyclability : Nickel-Ce catalysts retain activity over five cycles, while Co-Ce catalysts prepared via electrospinning show comparable performance to literature benchmarks .

Oxygen Evolution Reaction (OER)

Amorphous Co-Ce oxides (e.g., Co0.9Ce0.1Ox) achieve low OER overpotentials (∼320 mV at 10 mA/cm² in 1 M KOH). Ce enhances surface area, Co³⁺ content, and weakens metal-OH bonds, altering the rate-determining step .

Organic Transformations

Hybrid Co@CeO₂ nanocatalysts enable:

  • Nitrile synthesis : 99% conversion of 4-chlorobenzaldehyde to 4-chlorobenzonitrile .

  • Reductive amination : 100% conversion of benzaldehyde to N,N-dimethylbenzylamine .

  • Direct acetylation : High selectivity for acetyl derivatives of alcohols/amines .

Key Experimental Findings

Property Ce-Influenced System Effect of Ce
Oxygen vacanciesIr cluster@CoO/CeO₂ Increased vacancy concentration
Co oxidation stateCoO/CeO₂ Stabilized Co³⁺
Surface areaCe-La-Co oxides Enhanced hierarchical porosity
Catalytic stabilityCo-Ce/HAp catalysts Reduced carbon deposition

Mechanistic Insights

  • Redox Cycling : Ce⁴⁺ ↔ Ce³⁺ and Co²⁺ ↔ Co³⁺ cycles create dynamic active sites, critical for reactions like CO₂ methanation .

  • Electronic Effects : Ce introduces lattice strain and electronic redistribution, modifying Co's redox properties and metal-OH bond strength .

  • Synergistic Sites : CeO₂ supports stabilize Co species, preventing aggregation while enabling electron transfer pathways .

This synthesis highlights the interplay between Ce and Co in redox-active systems, emphasizing their roles in enhancing catalytic performance through structural and electronic synergies.

Scientific Research Applications

Catalysis

Environmental Applications: Cerium-cobalt composite metal oxides are effective catalysts for degrading chlorinated aromatic hydrocarbons, a class of persistent and highly toxic environmental pollutants . These materials facilitate the oxidation and breakdown of these pollutants into less harmful substances .

  • The flower-shaped cobalt-cerium composite metal oxide demonstrates high degrading activity for chlorinated aromatic hydrocarbons, with a degradation efficiency significantly higher than commercially available materials .
  • Cerium's role as a catalyst extends to automobile exhaust purification systems, where it converts harmful pollutants into less harmful substances .

Chemical Synthesis: Cerium and cobalt oxides are used as catalysts in various chemical reactions, including the steam reforming of ethanol (SRE) for hydrogen production .

  • High ethanol conversion rates (close to 100%) have been achieved using cobalt and cerium catalysts supported on calcium hydroxyapatite .
  • The combination of increased reducibility, oxygen mobility, and a higher density of basic sites on the catalyst surface contributes to its superior performance in hydrogen production .

Catalytic Degradation Evaluation: Pulse micro-inverse-gas-chromatography can be used for rapid evaluation of the catalytic degradation performance of flower-shaped cobalt-cerium composite metal oxides for chlorinated aromatic hydrocarbons . This method offers advantages such as short reaction times and minimal material consumption, enabling efficient assessment of synthetic materials .

Magnetic Materials

Permanent Magnets: Adding magnesium to cerium cobalt (CeCo3) can transform it into a permanent magnet . This finding is significant as it can potentially reduce the demand for scarce rare-earth elements like neodymium and dysprosium, which are commonly used in high-performance magnets .

  • Cerium cobalt with magnesium could serve as a gap magnet, bridging the performance gap between non-rare earth-bearing magnets and those containing rare earth elements .
  • This could replace a substantial amount of neodymium in various applications .

Electrochemical Applications

Water Splitting: Cobalt oxide/cerium oxide interfaces are promising electrocatalysts for overall water splitting, a method for producing clean hydrogen fuel .

  • These materials exhibit robust and durable performance in industrially relevant water splitting processes .
  • The synergistic effect between cobalt and cerium enhances the stability and electrocatalytic activity of the composite .

Electrocatalytic Activity: Cerium enhances the electrocatalytic activity of cobalt in cerium-cobalt composites, as cerium hydroxide stabilizes cobalt, improving its performance in electrochemical reactions .

Other Applications

Optical Materials: Cerium compounds are used in optical materials due to their unique optical properties .

  • High refractive index glasses containing cerium are used in manufacturing optical lenses and prisms .
  • Cerium oxides are used to prepare phosphors for fluorescent lamps and screens, enhancing their brightness and color quality .
  • Ceria is employed in the chemical-mechanical planarization (CMP) process to produce high-quality optical surfaces .

Case Studies and Research Findings

Quantum Phase Transition: Research on cerium-cobalt-indium 5 (CeCoIn5) has revealed evidence of a quantum phase transition without symmetry breaking . This transition may be related to the mechanism of high-temperature superconductivity .

  • Experiments using Hall effect measurements demonstrated a rapid change in the material's low-temperature carrier density, driven by chemical substitution .
  • These findings contribute to the understanding of f-electrons in CeCoIn5 and their role in the material's properties .

Alcohol Production: Cerium and cobalt, along with other elements like thorium and lanthanum, are involved in the partial activation of reducing gas streams in alcohol production processes .

Data Table: Applications of Cerium-Cobalt Compounds

ApplicationMaterial CompositionKey PropertiesBenefits
Catalytic DegradationCobalt-cerium composite metal oxideHigh surface area, redox propertiesEfficient degradation of chlorinated aromatic hydrocarbons, environmentally friendly
Hydrogen ProductionCo,Ce/Ca10(PO4)6(OH)2Increased reducibility, oxygen mobilityHigh ethanol conversion, higher hydrogen yield
Permanent MagnetsCerium cobalt with magnesium (CeCo3 + Mg)High coercivity, high magnetizationPotential replacement for rare-earth magnets, reduces reliance on critical materials
Water SplittingCobalt oxide/cerium oxideDurable, bifunctional electrocatalytic activityClean hydrogen fuel production, robust performance
Optical MaterialsCerium oxidesHigh refractive index, luminescenceImproved brightness and color quality in lenses, prisms, fluorescent lamps, and screens
Quantum Phase TransitionCerium-cobalt-indium 5 (CeCoIn5)Rapid change in low-temperature carrier densityUnderstanding of high-temperature superconductivity mechanisms
Alcohol Production ProcessesCerium, cobalt, thorium, lanthanumPartial activation of reducing gas streamsCost-effective biorefinery processes

Mechanism of Action

The mechanism of action of cerium and cobalt compounds varies depending on the application. In catalytic reactions, the compounds often function by providing active sites for the adsorption and transformation of reactants. For example, in the oxidation of CO, cobalt and cerium oxo cations play a key role in facilitating the reaction . In biomedical applications, cerium compounds can mimic and replace calcium, inhibiting cellular respiration and glucose metabolism .

Comparison with Similar Compounds

Key Structural and Functional Features:
  • Crystal Structure Modulation: Co doping in CeO₂ introduces lattice strain due to the smaller ionic radius of Co²⁺/Co³⁺ (0.75–0.90 Å) compared to Ce⁴⁺ (0.97 Å), reducing crystalline size. For example, 8% Co-doped CeO₂ nanoparticles exhibit a crystalline size of 6.23 nm, significantly smaller than pure CeO₂ (9.64 nm) .
  • Catalytic Synergy : In ammonia synthesis, Co-Ce-Ba systems form the BaCeO₃ phase, which enhances surface activity (TOF values) and stabilizes the cobalt active phase .
  • Mechanical Enhancement : In WC-Co(Ce) cemented carbides, cerium promotes uniform cobalt distribution, improving densification and mechanical strength .
Structural Properties
Property Co-CeO₂ Nanoparticles Ni-CeO₂ Bimetallic Oxides Co-Al₂O₃ Catalysts
Crystalline Size (nm) 6.23 (8% Co doping) Not reported 8–12 nm (Co₃O₄/Al₂O₃)
Phase Stability CeO₂ stabilizes Co in HCP phase NiO-CeO₂ solid solutions Al₂O₃ supports Co₃O₄ dispersion
Redox Activity High (Ce³⁺/Ce⁴⁺ + Co²⁺/Co³⁺) Moderate (Ni²⁺/Ni³⁺ + Ce³⁺/Ce⁴⁺) Limited (Co³⁺/Co²⁺ only)

Key Findings :

  • CeO₂ in Co-Ce systems inhibits cobalt sintering, a critical advantage over Co-Al₂O₃ catalysts, which require Ce additives to reduce T50 (methane combustion) by 70°C .
Catalytic Performance
Application Co-Ce Catalyst Ni-Ce Catalyst Rh/Al₂O₃ Catalyst
CO₂ Methanation Yield 50–60% at 30 bar 40–50% at 30 bar 55–65% at 30 bar
NH₃ Synthesis Activity TOF = 0.12 s⁻¹ (Ba/Ce > 1) Not applicable Not applicable
VOC Oxidation Efficiency Lower activity vs. Co/SBA-15 Not reported Higher activity

Key Findings :

  • Co-Ce bimetallic oxides outperform Ni-Ce in CO₂ methanation under pressure (30 bar), achieving 60% methane selectivity .
  • In NH₃ synthesis, Co-Ce-Ba catalysts with Ba/Ce > 1 maintain high TOF values (0.12 s⁻¹) due to BaCeO₃ phase formation .
  • Co-Ce/SBA-15 shows lower VOC oxidation activity than monometallic Co catalysts, attributed to difficult-to-reduce oxide phases .
Cytotoxic and Environmental Impact
Property Co-Ce Systems Cr-Based Catalysts Fe-Ce Nanocomposites
Cytotoxicity Cytotoxic (limits water treatment use) Non-cytotoxic Moderate cytotoxicity
Marker Stability Co-EDTA stable in rumen Cr-cell walls stable Not applicable

Key Findings :

  • Co-Ce nanoparticles exhibit cytotoxic effects on breast cancer cells (e.g., reduced viability at 8% Co doping) , but this property restricts their use in water treatment .
  • Co-EDTA markers show comparable stability to Cr-EDTA in digestion studies, with <3% urinary excretion in most animals .
Mechanical and Thermal Stability
Property WC-Co(Ce) Cemented Carbide WC-Co Alloy
Hardness (HV) 1,550–1,600 1,400–1,500
Fracture Toughness 12–14 MPa·m¹/² 10–12 MPa·m¹/²
Cobalt Distribution Uniform (lamellar morphology) Dendritic

Key Findings :

  • Ce addition refines cobalt oxalate crystals, enabling lamellar stacking and uniform WC grain encapsulation, improving hardness by 10% .

Q & A

Q. What experimental methods are recommended to confirm cobalt incorporation into cerium oxide lattices during nanoparticle synthesis?

To verify cobalt doping in CeO₂ lattices, X-ray diffraction (XRD) is used to observe shifts in the (111) peak due to differences in ionic radii (Co²⁺/³⁺: 0.75–0.9 Å vs. Ce⁴⁺: 0.97 Å). Peak broadening in XRD spectra correlates with reduced crystallite size, calculable via the Debye-Scherrer equation. Energy-dispersive X-ray spectroscopy (EDX) quantifies elemental composition, confirming cobalt presence (e.g., 7.46% Co in 8% doped CeO₂). Field-emission scanning electron microscopy (FESEM) further visualizes size reduction post-doping .

Q. How can researchers ensure reproducibility in synthesizing Co-doped CeO₂ nanoparticles for catalytic studies?

Reproducibility requires strict control of synthesis parameters: precursor molar ratios, calcination temperature, and doping concentration. For example, in %, 4%, and 8% Co-doped CeO₂ were synthesized using sol-gel methods. Cross-validation via Raman spectroscopy (F₂g mode shifts to lower wavenumbers, e.g., 440 cm⁻¹ for 8% Co) and UV-Vis spectroscopy (absorption peak shifts, e.g., 253 cm⁻¹ for 8% Co) ensures structural consistency .

Q. What literature sources are critical for contextualizing cerium-cobalt research gaps?

Prioritize peer-reviewed journals (e.g., ACS Catalysis, Journal of Materials Chemistry) and specialized databases like Web of Science and SciFinder. Systematic reviews and meta-analyses on catalytic or biomedical applications of Ce-Co systems help identify unresolved questions, such as oxygen vacancy dynamics or cytotoxicity mechanisms .

Advanced Research Questions

Q. How can contradictory data on Co-doped CeO₂ catalytic activity be resolved?

Discrepancies often arise from variations in oxygen vacancy density, crystallite size, and doping homogeneity. For instance, higher Co doping (8%) in CeO₂ reduces nanoparticle size (6.23 nm) but may increase oxygen defects, altering catalytic pathways. Multimethod validation—combining Raman spectroscopy (to detect oxygen vacancies), X-ray photoelectron spectroscopy (XPS) for oxidation states, and kinetic modeling—can reconcile conflicting results .

Q. What strategies are effective for modeling self-sustained oscillations in Ce-Co catalytic systems, as observed in the Fischer Tropsch process?

In , oscillatory behavior in CO hydrogenation was modeled using reaction schemes that incorporated periodic temperature changes. Collaborating with theoretical chemists to align experimental data (e.g., reaction rates, selectivity) with computational models (e.g., density functional theory for active site analysis) ensures mechanistic accuracy. Experimental validation via in-situ spectroscopy (e.g., DRIFTS) is critical .

Q. How should researchers design experiments to assess the cytotoxicity of Co-doped CeO₂ nanoparticles while minimizing confounding variables?

Use standardized cell lines (e.g., MCF-7 for breast cancer) and control for nanoparticle concentration, exposure time, and surface functionalization. In , cytotoxic performance was evaluated via MTT assays, with Co-doped CeO₂ showing dose-dependent effects. Include controls for oxidative stress (e.g., ROS assays) and apoptosis markers (e.g., caspase-3 activation) to isolate mechanisms .

Q. What methodologies address ethical and safety challenges in handling cerium-cobalt nanomaterials?

Follow institutional biosafety protocols for nanoparticle handling (e.g., fume hoods, PPE). For in vivo studies, adhere to ARRIVE guidelines for animal welfare. Pre-screen nanoparticles for endotoxin contamination using Limulus amebocyte lysate (LAL) assays, and validate purity via inductively coupled plasma mass spectrometry (ICP-MS) .

Methodological Guidance

  • Data Contradiction Analysis : Use hierarchical clustering or principal component analysis (PCA) to identify outliers in datasets. For catalytic studies, compare turnover frequencies (TOF) normalized to active sites quantified via chemisorption .
  • Experimental Design : Apply the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure hypotheses. For example: How does 4% Co doping (Intervention) affect oxygen vacancy density (Outcome) in CeO₂ nanoparticles (Population) compared to undoped CeO₂ (Comparison) within a 24-hour catalytic cycle (Time)? .

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